3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3,4-Dihydroquinolin-2-ones and benzo[d]oxazoles are both highly valued scaffolds in medicinal chemistry due to the vast number of biologically-active compounds based on these core structures .
Synthesis Analysis
The synthesis of hydroxyl-containing oxindoles and 3,4-dihydroquinolin-2-ones has been developed through oxone-mediated cascade arylhydroxylation of activated alkenes . The products were controlled by adjusting the structure of the starting alkenes .Molecular Structure Analysis
The molecular structure of these compounds is determined by the structure of the starting alkenes used in their synthesis .Chemical Reactions Analysis
Primary mechanistic studies showed that the synthesis of these compounds is a tandem process involving epoxidation and subsequent Friedel–Crafts alkylation, and oxone played a dual role (both the oxidant and proton source) in this process .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structures .Scientific Research Applications
Synthesis of Constrained ACC Derivatives
A notable study involves the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, which represent doubly constrained 1-aminocyclopropane-1-carboxylic acid (ACC) systems. These derivatives were obtained through cyclopropanation processes and were further transformed into fused tetracyclic hydantoin derivatives, introducing a new type of heterocyclic system. This research highlights the compound's utility in creating novel heterocyclic structures with potential applications in drug design and development (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
Catalytic Alkylation of Amines
Another study demonstrated the benzoxazol-2-yl- substituent acting as a removable directing group in the Ir-catalyzed alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. This property allows for selective activation and functionalization of molecules, offering a versatile tool for organic synthesis and the construction of complex molecular architectures (Lahm & Opatz, 2014).
Antitumor Activity of Quinazolinone Analogues
Research into 3-benzyl-substituted-4(3H)-quinazolinones revealed their significant broad-spectrum antitumor activity. This study underscores the potential of such compounds in developing new therapeutic agents targeting various cancer cell lines. Molecular docking studies provided insights into the mechanism of action, suggesting these compounds' role in inhibiting key enzymes or pathways involved in cancer progression (Al-Suwaidan et al., 2016).
Green Synthesis of Dihydroquinazolinones
The eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones using ionic liquids or an ionic liquid-water solvent system without additional catalysts represents an advancement in green chemistry. This approach not only simplifies the synthesis process but also aligns with the principles of sustainability by reducing hazardous waste and energy consumption (Chen et al., 2007).
Antimicrobial and Antitubercular Activities
Compounds derived from quinazolinone, particularly those substituted with benzothiophene, showed promising in vitro antibacterial and antitubercular activities. Such findings indicate the compound's potential in addressing resistant microbial strains and tuberculosis, which remains a significant global health challenge (Rao & Subramaniam, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Future research in this area could focus on developing new synthetic methods to access these compounds, as current methods are limited in terms of diversity and flexibility and often require the use of toxic reagents or expensive transition-metal catalysts . Additionally, the reaction could be extended to isotopic labelling via the site-selective incorporation of a deuterium atom .
Properties
IUPAC Name |
3-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-18(20-12-5-7-14-6-1-2-8-15(14)20)11-13-21-16-9-3-4-10-17(16)24-19(21)23/h1-4,6,8-10H,5,7,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKCPIGURDHQED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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